6-Aminobenzo[d]thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1,3-benzothiazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H6N2O2S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-benzothiazole-2-carboxylic acid can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with carbon dioxide or acyl chlorides, followed by cyclization . Another approach includes the sonochemical reduction of 6-nitrobenzothiazole .
Industrial Production Methods
Industrial production methods for 6-amino-1,3-benzothiazole-2-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common
Common Reagents and Conditions
Common reagents used in these reactions include bromine, ammonium thiocyanate, chloroacetyl chloride, and 1,1′-carbonyldiimidazoles (CDIs) . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
Major products formed from these reactions include various substituted benzothiazoles, such as 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide and benzothiazole-1H-imidazole-1-carboxamide intermediates .
Wissenschaftliche Forschungsanwendungen
6-amino-1,3-benzothiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-amino-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-6-hydroxybenzothiazole
- 2-amino-6-methylbenzothiazole
- 2-amino-6-chlorobenzothiazole
- 6-amino-2-cyanobenzothiazole
Uniqueness
6-amino-1,3-benzothiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H6N2O2S |
---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
6-amino-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,9H2,(H,11,12) |
InChI-Schlüssel |
FFVNPRRNPSFVLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)SC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.